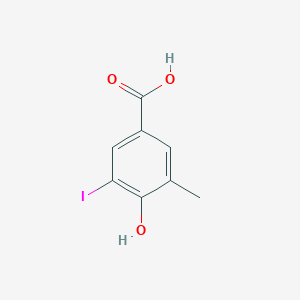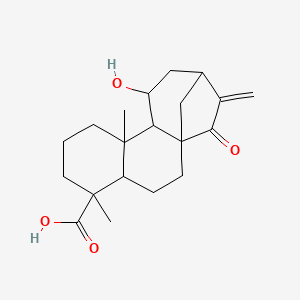
4-(But-2-EN-2-YL)phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenabutene is a chemical compound with the molecular formula C12H14O2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Fenabutene is characterized by its unique structure, which includes a phenyl ring and an acetate group.
准备方法
Synthetic Routes and Reaction Conditions
Fenabutene can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetic acid with isobutene in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1 to 5 atmospheres. The catalyst used can vary, but common choices include sulfuric acid or phosphoric acid.
Industrial Production Methods
In industrial settings, fenabutene is produced using large-scale reactors that allow for precise control of reaction conditions. The process involves the continuous feeding of reactants into the reactor, where they undergo the necessary chemical transformations. The product is then purified through distillation or crystallization to obtain high-purity fenabutene.
化学反应分析
Types of Reactions
Fenabutene undergoes several types of chemical reactions, including:
Oxidation: Fenabutene can be oxidized to form phenylacetic acid and other oxidation products.
Reduction: Reduction of fenabutene can yield various reduced forms, depending on the reducing agent used.
Substitution: Fenabutene can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions typically occur under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually carried out in anhydrous solvents.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents. The conditions can vary widely depending on the desired product.
Major Products Formed
The major products formed from these reactions include phenylacetic acid (from oxidation), various reduced forms of fenabutene (from reduction), and substituted derivatives (from substitution reactions).
科学研究应用
Fenabutene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: Fenabutene is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore fenabutene’s potential as a therapeutic agent for various diseases.
Industry: Fenabutene is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of fenabutene involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes, which can lead to changes in cellular processes. The exact pathways involved are still under investigation, but it is believed that fenabutene affects signaling pathways related to inflammation and cell growth.
相似化合物的比较
Similar Compounds
Phenylacetic acid: Shares a similar phenyl ring structure but lacks the acetate group.
Isobutene: A simpler compound that is used in the synthesis of fenabutene.
Acetophenone: Contains a phenyl ring and a carbonyl group, similar to fenabutene’s structure.
Uniqueness of Fenabutene
Fenabutene is unique due to its specific combination of a phenyl ring and an acetate group, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and in research exploring its biological activities.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
[4-[(E)-but-2-en-2-yl]phenyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-4-9(2)11-5-7-12(8-6-11)14-10(3)13/h4-8H,1-3H3/b9-4+ |
InChI 键 |
SALPXBRLSNRTNE-RUDMXATFSA-N |
手性 SMILES |
C/C=C(\C)/C1=CC=C(C=C1)OC(=O)C |
规范 SMILES |
CC=C(C)C1=CC=C(C=C1)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)
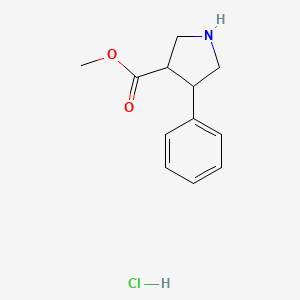

![Methyl 3,4,5-triacetyloxy-6-[(13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxy]oxane-2-carboxylate](/img/structure/B12320360.png)
![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)
![[3,4,5-Triacetyloxy-6-(2-amino-2-oxo-1-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B12320376.png)
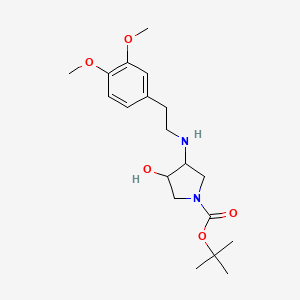
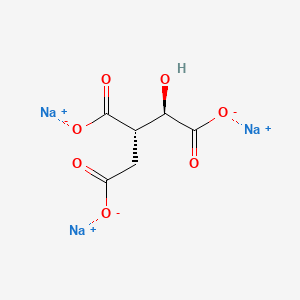
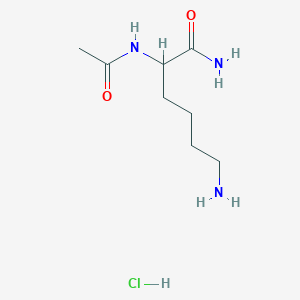
![(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)
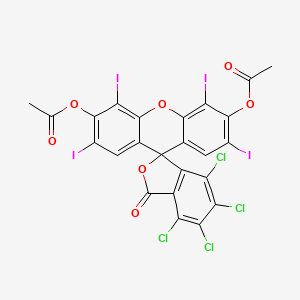
![4-propyl-3,4a,5,10b-tetrahydro-2H-chromeno[4,3-b][1,4]oxazin-9-ol;hydrochloride](/img/structure/B12320420.png)
